molecular formula C6H10N2O2 B14690499 1,4-Dimethylpiperazine-2,6-dione CAS No. 35820-94-1

1,4-Dimethylpiperazine-2,6-dione

Cat. No.: B14690499
CAS No.: 35820-94-1
M. Wt: 142.16 g/mol
InChI Key: AGZLAKYFYNHCES-UHFFFAOYSA-N
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Description

1,4-Dimethylpiperazine-2,6-dione is a piperazinedione derivative of interest in medicinal chemistry and organic synthesis. Piperazine-2,5-dione derivatives are known to be key precursors in the synthesis of complex alkaloids and biologically active molecules . These compounds are explored across diverse therapeutic areas, including as antifungal, antibacterial, and antitumor agents . Similar piperazinedione structures have been used to prepare important intermediates. For instance, 1,4-dimethylpiperazine-2,5-dione (sarcosine anhydride) can be dibrominated and subsequently reacted with indoles to form bis-indolylpiperazine-2,5-diones, which are precursors to dragmacidin derivatives that exhibit cytotoxic activity . From a structural perspective, related piperazinedione rings can adopt various conformations, such as a half-chair, which can influence their crystalline packing through intermolecular interactions like weak C–H⋯O hydrogen bonds . This compound is intended for research and development use only, serving as a building block in pharmaceutical development and as a ligand in coordination chemistry . Researchers value this compound for its potential in constructing more complex heterocyclic systems. Handle with appropriate personal protective equipment in a well-ventilated area.

Properties

CAS No.

35820-94-1

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

1,4-dimethylpiperazine-2,6-dione

InChI

InChI=1S/C6H10N2O2/c1-7-3-5(9)8(2)6(10)4-7/h3-4H2,1-2H3

InChI Key

AGZLAKYFYNHCES-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(C(=O)C1)C

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Piperazine Derivatives

Formaldehyde-Piperazine Condensation

A widely reported method involves the reaction of piperazine with formaldehyde under catalytic hydrogenation conditions. In this approach, formaldehyde and piperazine are combined in an aqueous medium at a molar ratio of 1.3:1 to 2:1. The reaction proceeds via hydrogenation using methanol as a solvent and nickel or cobalt catalysts at 60–130°C. The crude product is purified via distillation, yielding 1,4-dimethylpiperazine-2,6-dione with moderate efficiency.

Key Parameters:
  • Catalysts : Nickel (Ni) or cobalt (Co)
  • Temperature : 60–130°C
  • Solvent : Methanol
  • Yield : ~60–70% (crude), depending on distillation efficiency

This method is favored for its simplicity but requires careful control of reaction stoichiometry to avoid over-alkylation.

Alkylation of Piperazine-2,5-dione

Sodium Hydride-Mediated Methylation

A two-step alkylation strategy employs piperazine-2,5-dione as the starting material. In a representative procedure, sodium hydride (NaH) deprotonates the piperazine nitrogen atoms, followed by treatment with iodomethane (CH₃I) in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature over 24 hours, yielding 1,4-dimethylpiperazine-2,5-dione as a white powder.

Experimental Data:
  • Reagents : NaH (2.4 equiv), CH₃I (2.5 equiv)
  • Conditions : THF, 0°C → rt, 24 h
  • Yield : 20%
  • Purity : >95% (confirmed via ¹H NMR and IR spectroscopy)

While this method offers precise control over methylation, the low yield necessitates optimization for industrial applications.

Oxidative Condensation of Sarcosine

Permanganate-Induced Cyclization

A novel single-step oxidative condensation of sarcosine (N-methylglycine) using potassium permanganate (KMnO₄) in acidic medium (pH 1–3) has been developed. The reaction generates 1,4-dimethylpiperazine-2,5-dione as the sole product in 95% yield, bypassing traditional multi-step syntheses.

Mechanism Insights:
  • Oxidation : Sarcosine undergoes oxidative deamination, forming imine intermediates.
  • Condensation : Two imine molecules cyclize to form the diketopiperazine ring.
  • Autocatalysis : Mn²⁺ ions generated during KMnO₄ reduction accelerate the reaction.
Optimization Data:
Parameter Optimal Value
pH 2.0
Temperature 65°C
KMnO₄ Equiv 0.2
Reaction Time 5 hours

This method is environmentally benign, utilizing water as the solvent and avoiding toxic organic reagents.

Aldol Condensation Approaches

Base-Catalyzed Reactions

1,4-Diacetylpiperazine-2,5-dione serves as a precursor for aldol condensation with aldehydes. Triethylamine (TEA) or cesium carbonate (Cs₂CO₃) facilitates the reaction, yielding 3,6-dialkylidene intermediates, which are subsequently hydrogenated.

Case Study: Benzaldehyde Condensation
  • Base : Cs₂CO₃ (10 mol%)
  • Solvent : Dimethylformamide (DMF)
  • Yield : 67–88% (mono-condensation product)
Comparative Base Efficiency:
Base Yield (%)
Triethylamine 37
Cs₂CO₃ 88
DBU 78

Strong bases like Cs₂CO₃ enhance reaction rates but may degrade sensitive substrates.

Asymmetric Hydrogenation for Stereochemical Control

Iridium-Catalyzed Double Hydrogenation

A high-yielding enantioselective synthesis employs an iridium catalyst (Ir/spiro-1,6-nonadiene-PhOX) to hydrogenate 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones. This method delivers cis-3,6-disubstituted diketopiperazines with >99% diastereomeric excess (de) and up to 98% enantiomeric excess (ee).

Gram-Scale Synthesis:
  • Catalyst Loading : 5 mol% Ir
  • Pressure : 50 bar H₂
  • Yield : 92% (1.5 g scale)

This protocol is invaluable for accessing chiral intermediates in drug discovery.

Comparative Analysis of Methods

Yield and Scalability

Method Yield (%) Scalability
Catalytic Hydrogenation 70 Industrial
NaH Methylation 20 Lab-scale
Oxidative Condensation 95 Pilot-scale
Asymmetric Hydrogenation 92 Lab-scale

Environmental Impact

  • Greenest Method : Oxidative condensation (water solvent, minimal waste).
  • Most Energy-Intensive : Catalytic hydrogenation (high-temperature distillation).

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylpiperazine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diketopiperazine derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The compound can undergo substitution reactions where the methyl groups or hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can have different biological and chemical properties depending on the substituents introduced .

Comparison with Similar Compounds

Key Structural Variations

Piperazine-dione derivatives differ in dione positions, substituents, and ring functionalization. Below is a comparative analysis of selected analogs:

Compound Name Dione Positions Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
1,4-Dimethylpiperazine-2,6-dione (hypothetical) 2,6 1,4-dimethyl C₆H₁₀N₂O₂ 142.16 Enhanced lipophilicity; potential for hydrogen bonding at dione positions.
Piperazine-2,6-dione 2,6 None C₄H₆N₂O₂ 114.10 High polarity; used as a building block for peptide mimetics.
1,4-Dimethylpiperazine-2,5-dione 2,5 1,4-dimethyl; 3,6-bis(indolyl) C₂₀H₂₁N₄O₆ 413.40 Antioxidant activity; planar structure due to conjugated indole substituents.
3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione (IQOCEZ) 2,5 1,4-dimethyl; 3,6-benzylidene C₂₀H₁₈N₂O₂ 318.37 Extended π-conjugation; crystallizes in a semi-chair conformation with hydrogen bonds.

Comparative Data Table

Property 1,4-Dimethylpiperazine-2,6-dione Piperazine-2,6-dione 1,4-Dimethylpiperazine-2,5-dione IQOCEZ
Melting Point Not reported >250°C 180–185°C 220–225°C
Solubility Moderate in DMSO High in polar solvents Low in water; soluble in DMF Insoluble in water; soluble in acetone
Biological Activity Hypothesized antimicrobial None reported Antioxidant (IC₅₀: 12 µM for DPPH assay) Not bioactive
Crystal Structure Not studied Monoclinic Triclinic Orthorhombic

Q & A

Q. What are the common synthetic routes for preparing 1,4-Dimethylpiperazine-2,6-dione derivatives, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Derivatives of piperazine-diones are typically synthesized via nucleophilic substitution or cyclization reactions. For example, N,N-disubstituted piperazine-2,3-dione derivatives can be synthesized using a two-step protocol: (1) condensation of amines with diketene derivatives, followed by (2) cyclization under acidic or basic conditions . Optimization involves adjusting reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., ethanol or DMF), and stoichiometry of reagents. Catalysts like p-toluenesulfonic acid may enhance cyclization efficiency. Yield improvements are often achieved by refluxing in anhydrous conditions and using inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of 1,4-Dimethylpiperazine-2,6-dione?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (1650–1750 cm⁻¹) and N-H bending modes (1500–1600 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bonds ≈1.21 Å, N-C bonds ≈1.45 Å) and confirms chair/boat conformations of the piperazine ring .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition temperatures often exceeding 200°C for crystalline derivatives .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and carbon types (e.g., carbonyl carbons at δ 170–180 ppm) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported thermodynamic properties of piperazine derivatives during data analysis?

  • Methodological Answer : Discrepancies in thermodynamic data (e.g., ΔfH° or ΔcH°) arise from variations in measurement techniques (e.g., bomb calorimetry vs. computational DFT). To resolve conflicts:
  • Cross-validate using multiple methods (e.g., experimental calorimetry paired with Gaussian09 calculations) .
  • Standardize sample purity (≥98% by HPLC) and crystalline form (single-crystal vs. polycrystalline) .
  • Reference NIST-curated data for baseline comparisons, noting uncertainties (±2–5 kJ/mol typical) .

Q. What experimental strategies are recommended for studying the magnetic properties of metal-coordinated 1,4-Dimethylpiperazine-2,6-dione complexes?

  • Methodological Answer :
  • Synthesis : React 1,4-Dimethylpiperazine-2,6-dione with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water mixtures (1:1 v/v) at 60°C for 24 hours .
  • Magnetic Susceptibility : Use a SQUID magnetometer (2–300 K, 0.1–5 T fields) to measure μeff values. For example, Cu(II) complexes may exhibit μeff ≈1.73–2.20 BM due to d⁹ configuration and Jahn-Teller distortion .
  • EPR Spectroscopy : Detects hyperfine splitting (A values) and g-factors (e.g., g∥ ≈2.20, g⊥ ≈2.05 for tetragonal Cu(II) complexes) .

Q. What computational approaches are suitable for investigating the molecular docking behavior of 1,4-Dimethylpiperazine-2,6-dione with biological targets like DNA?

  • Methodological Answer :
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with DNA (e.g., PDB ID 1BNA) as the receptor. Parameterize the ligand using Gaussian09 (B3LYP/6-31G* level) for charge and geometry optimization .
  • Binding Affinity : Calculate ΔG values (typically −6 to −8 kcal/mol for intercalation) and analyze hydrogen bonds (e.g., between piperazine NH and DNA phosphate groups) .
  • MD Simulations : Run 100 ns simulations in GROMACS with AMBER force fields to assess stability of ligand-DNA complexes .

Q. What safety protocols should be implemented when handling reactive intermediates in the synthesis of 1,4-Dimethylpiperazine-2,6-dione?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reagents (e.g., acetyl chloride) .
  • Spill Management : Neutralize acidic/basic spills with NaHCO₃ or citric acid before adsorbing with vermiculite .
  • Storage : Keep anhydrous derivatives in desiccators (≤25°C, argon atmosphere) to prevent hydrolysis .
  • Waste Disposal : Segregate halogenated byproducts (e.g., chloroacetyl derivatives) for incineration .

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